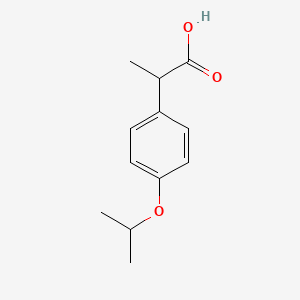

2-(4-Isopropoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, featuring an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloro-propionate and 4-isopropoxybenzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-isopropoxyphenyl)propionate, is then hydrolyzed to yield the final product . This method is advantageous due to its relatively mild reaction conditions and high atom utilization rate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is particularly favored due to its cost-effectiveness and efficiency . The process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Isopropoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

2-(4-Isopropylphenyl)propanoic acid: Similar structure but with an isopropyl group instead of an isopropoxy group.

2-(4-Ethylphenyl)propanoic acid: Features an ethyl group on the phenyl ring.

2-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group on the phenyl ring.

Uniqueness

2-(4-Isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

2-(4-Isopropoxyphenyl)propanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

This compound features an isopropoxy group attached to a phenyl ring, which is significant for its biological interactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

- Mechanism of Action : The compound appears to inhibit COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown potential as an analgesic agent. Studies have demonstrated its efficacy in reducing pain in various models, including acute and chronic pain scenarios.

- Case Studies :

- In a study involving animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics like ibuprofen.

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate cellular pathways associated with inflammation and pain:

- Cell Culture Experiments : Cultured macrophages treated with this compound showed reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key players in the inflammatory response.

In Vivo Studies

Animal studies have provided further insight into the pharmacokinetics and biological effects:

- Pharmacokinetics : Following oral administration in rats, the compound demonstrated rapid absorption with peak plasma concentrations occurring within 30 minutes.

- Tissue Distribution : The compound was found to distribute widely across various tissues, including the liver and kidneys, suggesting potential systemic effects.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Analgesic | Pain pathway modulation | |

| Cytokine Production Inhibition | Reduction in TNF-α and IL-6 levels |

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(4-propan-2-yloxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O3/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |

InChI Key |

FVBSWYKSUOEHOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.